2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide is a chemical compound with the molecular formula C14H16N42BrH It is a pyrimidine derivative that features a phenyl group and a piperazine ring
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway is critical for learning and memory, and its disruption is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for nerve function . It exhibits inhibitory activity against AChE, suggesting a role in modulating neurotransmission .
Cellular Effects
In cellular studies, this compound has shown to influence cell viability
Molecular Mechanism
The molecular mechanism of this compound involves binding to AChE, leading to its inhibition . This interaction affects the hydrolysis of acetylcholine, a key neurotransmitter, thereby influencing nerve signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide typically involves the reaction of 2-phenylpyrimidine with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically isolated and purified using industrial-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The phenyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with similar structural features.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a piperazine ring and phenyl group, used as a serotonin reuptake inhibitor.
Uniqueness
2-Phenyl-4-(piperazin-1-yl)pyrimidine dihydrobromide is unique due to its specific combination of a phenyl group and a piperazine ring attached to a pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-4-piperazin-1-ylpyrimidine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2BrH/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFGUTZIZYMYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.